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Compound of Interest

1-Benzyl-1H-imidazole-2-
Compound Name: S
carboxylic acid

Cat. No.: B096727

Disclaimer: Experimental spectroscopic data for 1-Benzyl-1H-imidazole-2-carboxylic acid
(CAS No: 16042-26-5) is not readily available in public spectral databases. This guide provides
a comprehensive overview of the predicted spectroscopic characteristics of the compound
based on established principles of NMR, IR, and MS, and by analogy with structurally related
molecules. The experimental protocols described are generalized standard procedures.

This technical guide is intended for researchers, scientists, and professionals in drug
development, providing an in-depth look at the expected spectroscopic data for 1-Benzyl-1H-
imidazole-2-carboxylic acid. The information herein is crucial for the identification,
characterization, and quality control of this heterocyclic compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Benzyl-1H-imidazole-
2-carboxylic acid. These predictions are derived from the analysis of its constituent functional
groups: a benzyl group, an imidazole ring, and a carboxylic acid moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 1-Benzyl-1H-imidazole-2-carboxylic acid (in DMSO-ds)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~13.0-14.0 broad singlet 1H -COOH
~75-7.6 doublet 1H Imidazole H-5
~7.3-7.4 multiplet 5H Phenyl H
~7.1-7.2 doublet 1H Imidazole H-4
~5.6 singlet 2H -CHz- (benzyl)

Table 2: Predicted 3C NMR Data for 1-Benzyl-1H-imidazole-2-carboxylic acid (in DMSO-de)

Chemical Shift (6, ppm) Assignment

~160 - 165 -COOH

~140 - 145 Imidazole C-2

~135- 137 Phenyl C (quaternary)
~128 - 129 Phenyl CH

~127 - 128 Phenyl CH

~126 - 127 Imidazole C-5

~120 - 122 Imidazole C-4

~50 - 52 -CHz- (benzyl)

Rationale for Predictions: The acidic proton of the carboxylic acid is expected to appear at a
significantly downfield chemical shift, typically above 10 ppm. The protons of the imidazole ring
will be in the aromatic region, with their specific shifts influenced by the electron-withdrawing
carboxylic acid group and the N-benzyl substituent. The benzylic methylene protons will appear
as a characteristic singlet, and the phenyl protons will reside in their typical aromatic region.
For the 13C NMR, the carboxyl carbon is expected to be the most downfield signal. The
chemical shifts of the imidazole and phenyl carbons are predicted based on known substituent
effects.
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Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 1-Benzyl-1H-imidazole-2-carboxylic acid

Wavenumber (cm~?) Intensity Assignment

O-H stretch (carboxylic acid
2500-3300 Broad

dimer)
~3100 Medium C-H stretch (aromatic)
~2900 Medium C-H stretch (aliphatic)
1700-1725 Strong C=0 stretch (carboxylic acid)
1600, 1495, 1450 Medium to weak C=C stretch (aromatic rings)
~1200-1300 Strong C-O stretch (carboxylic acid)
~920 Broad O-H bend (out-of-plane)

Rationale for Predictions: The IR spectrum of a carboxylic acid is distinguished by a very broad
O-H stretching band due to hydrogen bonding. A strong carbonyl (C=0) absorption is also a
key feature. The presence of the imidazole and phenyl rings will give rise to characteristic
aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 1-Benzyl-1H-imidazole-2-carboxylic

acid
m/z Proposed Fragment
202 [M]* (Molecular lon)
157 [M - COOHJ*
91 [C7H7]* (Tropylium ion)
77 [CeHs]* (Phenyl ion)
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Rationale for Predictions: The molecular ion peak is expected at m/z 202, corresponding to the
molecular weight of the compound. A common fragmentation pathway for carboxylic acids is
the loss of the carboxyl group (a loss of 45 Da). The benzyl group is expected to produce a
prominent peak at m/z 91 due to the formation of the stable tropylium ion.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

 Instrumentation: A 400 MHz or higher field NMR spectrometer.

o Sample Preparation: Approximately 5-10 mg of the compound would be dissolved in 0.6-0.7
mL of a suitable deuterated solvent, such as DMSO-de. Tetramethylsilane (TMS) is typically
used as an internal standard (0 ppm).

* 'H NMR Acquisition: A standard proton experiment would be run with a sufficient number of
scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled carbon experiment would be performed.
Acquisition times will be longer than for *H NMR.

IR Spectroscopy

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

o Sample Preparation: The spectrum can be obtained using a solid sample on an attenuated
total reflectance (ATR) accessory, or by preparing a KBr pellet.

e Acquisition: The spectrum is typically recorded from 4000 to 400 cm~1.

Mass Spectrometry

e Instrumentation: A mass spectrometer, often coupled with a chromatographic system like GC
or LC.

« lonization: Electrospray ionization (ESI) would be a suitable method for this polar molecule.
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e Acquisition: The mass spectrum would be acquired over a relevant m/z range (e.g., 50-300).
High-resolution mass spectrometry (HRMS) would provide an accurate mass for elemental

composition confirmation.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a
synthesized compound like 1-Benzyl-1H-imidazole-2-carboxylic acid.
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Workflow for Spectroscopic Characterization.

« To cite this document: BenchChem. [Spectroscopic Profile of 1-Benzyl-1H-imidazole-2-
carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b096727#spectroscopic-data-nmr-ir-ms-of-1-benzyl-
1h-imidazole-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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